molecular formula C26H27FN2O3 B248508 [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone

[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone

Cat. No. B248508
M. Wt: 434.5 g/mol
InChI Key: HAEKPODVRMYRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone, also known as BFPM, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cells. [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has been shown to activate the apoptotic pathway in cancer cells, leading to cell death. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the regulation of cholinergic neurotransmission, which may contribute to its neuroprotective effects. Furthermore, [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has been shown to enhance the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has been found to exhibit various biochemical and physiological effects in different cell types. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In neuronal cells, [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has been shown to protect against oxidative stress-induced damage, leading to the preservation of neuronal function. In addition, [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has been found to modulate the levels of various neurotransmitters, which may contribute to its anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities and purified using standard methods. However, there are also some limitations to its use in lab experiments, such as its limited solubility in water and some organic solvents. In addition, the exact mechanism of action of [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has shown promising results in various scientific research studies, and there are several future directions for its further investigation. One potential direction is to study its efficacy and safety in animal models of cancer and neurodegenerative disorders. Another direction is to investigate its potential use as a novel antidepressant and anxiolytic agent in clinical trials. Furthermore, the development of new derivatives of [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone with improved pharmacological properties may lead to the discovery of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone involves a series of chemical reactions, including the condensation of 3-benzyloxy-4-methoxybenzaldehyde with piperazine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with 3-fluorobenzoyl chloride to yield [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone. The purity and yield of the compound can be improved by using different purification methods, such as column chromatography and recrystallization.

Scientific Research Applications

[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has shown promising results in various scientific research studies, particularly in the field of medicinal chemistry. It has been investigated for its potential therapeutic applications in the treatment of various diseases, such as cancer, neurodegenerative disorders, and psychiatric disorders. [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has been found to exhibit potent anti-proliferative activity against cancer cells, including breast, lung, and colon cancer cells. It has also been shown to possess neuroprotective effects against oxidative stress-induced damage in neuronal cells. In addition, [4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone has been studied for its potential use as a novel antidepressant and anxiolytic agent.

properties

Product Name

[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone

Molecular Formula

C26H27FN2O3

Molecular Weight

434.5 g/mol

IUPAC Name

(3-fluorophenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C26H27FN2O3/c1-31-24-11-10-21(16-25(24)32-19-20-6-3-2-4-7-20)18-28-12-14-29(15-13-28)26(30)22-8-5-9-23(27)17-22/h2-11,16-17H,12-15,18-19H2,1H3

InChI Key

HAEKPODVRMYRLL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OCC4=CC=CC=C4

Origin of Product

United States

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